Ethyl 2,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

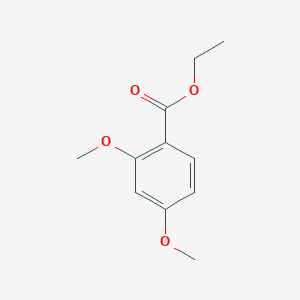

Ethyl 2,4-dimethoxybenzoate is an organic compound with the molecular formula C11H14O4. It is an ester derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by two methoxy groups at the 2 and 4 positions, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethoxybenzoate can be synthesized through the esterification of 2,4-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and separation can streamline the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dimethoxybenzoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2,4-dimethoxybenzoic acid and ethanol.

Reduction: 2,4-dimethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-dimethoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.

Agriculture: It has been studied for its potential use as an antifeedant to protect crops from pests.

Material Science: It is used in the preparation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of ethyl 2,4-dimethoxybenzoate depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,4-dimethoxybenzoate can be compared with other benzoate esters, such as:

- Mthis compound

- Isopropyl 2,4-dimethoxybenzoate

- Methyl 2-hydroxy-3-methoxybenzoate

- Methyl (3,5-dimethoxyphenyl)acetate

- Methyl (2,5-dimethoxyphenyl)acetate

These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for particular applications in synthesis and industry .

Biologische Aktivität

Ethyl 2,4-dimethoxybenzoate is a benzoate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions of the benzoate ring, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through various methods, typically involving the esterification of 2,4-dimethoxybenzoic acid with ethanol. The structure can be represented as follows:

This compound possesses unique structural features that enhance its solubility and reactivity compared to other benzoate derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. This interaction may modulate several biochemical pathways, including:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can potentially bind to receptors, influencing signal transduction processes.

The presence of methoxy groups enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Antimalarial and Antileishmanial Effects

Recent studies have highlighted the antimalarial and antileishmanial properties of this compound. For instance:

- Antimalarial Activity : In vitro tests demonstrated that derivatives of this compound exhibit significant inhibition against Plasmodium berghei, with IC50 values comparable to standard antimalarial drugs like chloroquine .

- Antileishmanial Activity : The compound has shown promising results against Leishmania mexicana, indicating potential for treating leishmaniasis. The mechanism involves disruption of mitochondrial function in the parasite .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various human cell lines to evaluate the safety profile of this compound. Results indicated low cytotoxic effects on both cancerous and non-cancerous cells, suggesting a favorable therapeutic index for further development .

Data Summary

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antimalarial (P. berghei) | <10 | |

| Antileishmanial (L. mexicana) | <10 | |

| Cytotoxicity (Human Cells) | >50 |

Case Studies

- Study on Antimalarial Activity : A recent study evaluated a series of compounds derived from this compound against Plasmodium berghei. The results indicated that these compounds significantly reduced heme crystallization in infected mice, showcasing their potential as effective antimalarials .

- Antileishmanial Efficacy : Another investigation focused on the effects of this compound on Leishmania species. The study found that treatment led to a notable decrease in parasite viability and induced apoptosis-like features in promastigotes .

Eigenschaften

IUPAC Name |

ethyl 2,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITNTFQLHYWLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.